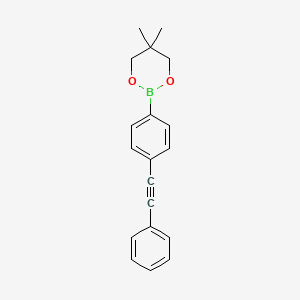
5,5-Dimethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of 5,5-dimethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborinane. One common approach involves the reaction of 4-phenylethynylphenylboronic acid with 2,2-dimethyl-1,3-dioxolane in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction .
Industrial Production:: While not widely produced on an industrial scale, research laboratories synthesize this compound for specific applications.
Análisis De Reacciones Químicas
Reactivity:: 5,5-Dimethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborinane can undergo various reactions:
Oxidation: It can be oxidized to form boronic acids or esters.
Reduction: Reduction of the boron atom leads to boron-containing compounds with different functional groups.
Substitution: The phenylethynyl group can be substituted with other functional groups.
Suzuki-Miyaura Coupling: Palladium catalyst, base, and an aryl halide or boronic acid.
Hydrogenation: Hydrogen gas and a suitable catalyst.
Boronic Acid Formation: Oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborinane finds applications in:
Organic Synthesis: As a versatile building block for creating complex molecules.
Materials Science: For designing functional materials due to its boron-containing structure.
Chemical Biology: Studying boron-based compounds in biological systems.
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparación Con Compuestos Similares
While 5,5-Dimethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborinane is unique due to its boron-containing dioxaborinane ring, similar compounds include other boron-containing molecules like phenylboronic acids and boronate esters.
Propiedades
Fórmula molecular |
C19H19BO2 |
|---|---|
Peso molecular |
290.2 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-[4-(2-phenylethynyl)phenyl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C19H19BO2/c1-19(2)14-21-20(22-15-19)18-12-10-17(11-13-18)9-8-16-6-4-3-5-7-16/h3-7,10-13H,14-15H2,1-2H3 |
Clave InChI |
UNNLAYAZASQVFT-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C#CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13353326.png)
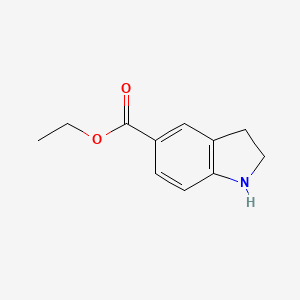
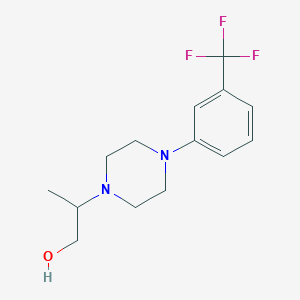
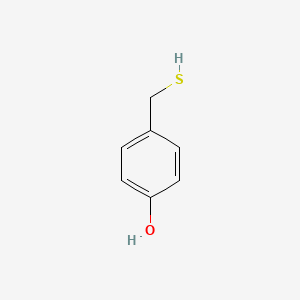
![[(2S)-3,3-dimethylbutan-2-yl]azanium](/img/structure/B13353341.png)
![3-[(Ethylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353343.png)

![2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B13353354.png)
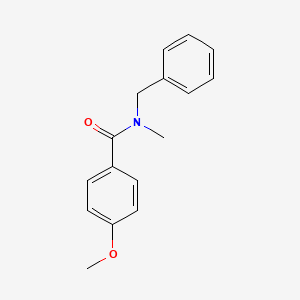
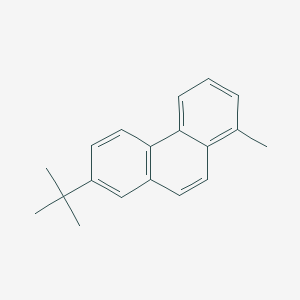
![(3-(4-Methoxybenzyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13353373.png)
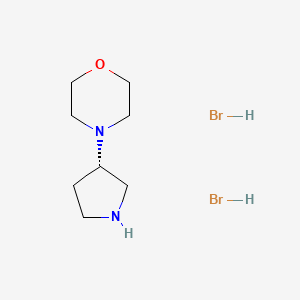
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,6-dimethoxybenzoate](/img/structure/B13353381.png)
![[2-({[(Pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13353393.png)
